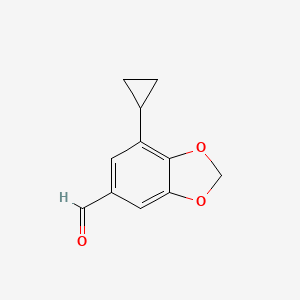

7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde is an organic compound that belongs to the benzodioxole family This compound is characterized by a cyclopropyl group attached to the benzodioxole ring, which is further substituted with a formyl group at the 5-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde typically involves the nucleophilic substitution reaction of 3,4-dihydroxybenzaldehyde with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the benzodioxole ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Oxidation: 7-Cyclopropyl-1,3-benzodioxole-5-carboxylic acid.

Reduction: 7-Cyclopropyl-1,3-benzodioxole-5-methanol.

Substitution: 7-Cyclopropyl-1,3-benzodioxole-5-nitrobenzene.

Applications De Recherche Scientifique

7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde has several applications in scientific research, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer and parasitic diseases.

Biological Studies: The compound is studied for its cytotoxic and antiparasitic activities, showing promise in the development of new drugs.

Chemical Biology: It serves as a probe for studying the interactions of benzodioxole derivatives with biological macromolecules.

Mécanisme D'action

The mechanism of action of 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde is not fully understood. benzodioxole derivatives are known to exert their effects through various molecular targets and pathways, including:

Enzyme Inhibition: Inhibition of enzymes such as tyrosinase and epidermal growth factor receptor (EGFR).

Apoptosis Induction: Induction of programmed cell death in cancer cells through the activation of apoptotic pathways.

DNA Binding: Interaction with DNA, leading to the disruption of cellular processes.

Comparaison Avec Des Composés Similaires

1,3-Benzodioxole-5-carbaldehyde: Lacks the cyclopropyl group but shares the benzodioxole core structure.

Piperonal (heliotropin): Contains a methylenedioxy group instead of the cyclopropyl group.

Uniqueness: 7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to other benzodioxole derivatives .

Activité Biologique

7-Cyclopropyl-1,3-benzodioxole-5-carbaldehyde is a compound of increasing interest in the field of medicinal chemistry and pharmacology. Its unique structure, characterized by a benzodioxole moiety and a cyclopropyl group, suggests potential biological activities that merit thorough investigation. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C11H10O3

Molecular Weight: 194.20 g/mol

The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C11H10O3 |

| Molecular Weight | 194.20 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes may include:

- Formation of the Benzodioxole Core : Utilizing dioxole precursors in cyclization reactions.

- Introduction of the Cyclopropyl Group : Achieved through cyclopropanation techniques.

- Aldehyde Functionalization : Final steps involve oxidation to introduce the aldehyde group.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : Potential modulation of neurotransmitter receptors could explain its effects on neurological functions.

Case Studies and Research Findings

- Insecticidal Activity : Recent studies have highlighted the insecticidal properties of related benzodioxole compounds. For instance, compounds within this chemical family have shown significant larvicidal activity against Aedes aegypti, which is crucial for controlling mosquito-borne diseases such as dengue and Zika virus. The structure-activity relationship indicates that modifications to the benzodioxole structure can enhance insecticidal efficacy while reducing mammalian toxicity .

- Antimicrobial Properties : Research indicates that benzodioxole derivatives exhibit antimicrobial activity against various pathogens. A study focusing on similar compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

- Cytotoxicity Studies : Evaluations of cytotoxic effects in human cell lines have shown that certain derivatives maintain low toxicity levels even at high concentrations (up to 5200 μM), indicating a favorable safety profile for therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Toxicity Level |

|---|---|---|

| This compound | Potential insecticidal and antimicrobial properties | Low at therapeutic doses |

| 3,4-(Methylenedioxy) cinnamic acid | Significant larvicidal activity against Aedes aegypti | Mild toxicity at high doses |

| Other benzodioxole derivatives | Varying antimicrobial effects | Generally low toxicity |

Propriétés

IUPAC Name |

7-cyclopropyl-1,3-benzodioxole-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-5-7-3-9(8-1-2-8)11-10(4-7)13-6-14-11/h3-5,8H,1-2,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCNZGAVFKIVBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C3C(=CC(=C2)C=O)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.